4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-2-30-20-10-12-21(13-11-20)31(28,29)26-19-8-6-18(7-9-19)22-14-15-23(25-24-22)27-16-4-3-5-17-27/h6-15,26H,2-5,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYNNWHNUQOUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated pyridazine intermediate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions (e.g., acidic or basic medium).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The piperidine and pyridazine rings may also contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be contextualized against related sulfonamide derivatives (Table 1).
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Alkoxy Chain Length : Replacing ethoxy (C2) with butoxy (C4) (e.g., G620-0599 ) increases molecular weight by ~18.97 g/mol and may enhance membrane permeability but reduce aqueous solubility.
- Piperazine derivatives (e.g., 9a-b ) exhibit greater conformational flexibility due to the additional nitrogen, enabling diverse binding modes.
- Electron-Withdrawing Groups : Compounds like 9a-b incorporate trifluoromethyl (CF3) and chloro groups, which elevate electronegativity and may enhance target affinity but reduce metabolic stability .
Biological Activity
4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential therapeutic applications. Its structure features an ethoxy group, a piperidinyl moiety, and a sulfonamide group, which are known to contribute to various biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, research findings, and potential applications.
The biological activity of 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide primarily involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also modulate various signaling pathways involved in cellular processes such as inflammation and cancer cell proliferation.
Anticancer Properties
Preliminary studies suggest that 4-ethoxy-N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide may possess anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell signaling pathways could lead to reduced cell proliferation and increased apoptosis in tumor cells.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity is attributed to its ability to modulate cytokine production and inhibit inflammatory mediators. This could make it a candidate for treating conditions characterized by chronic inflammation.
Research Findings and Case Studies
Several studies have assessed the biological activity of structurally related compounds. For instance:
| Study | Findings |
|---|---|
| Umesha et al. (2009) | Investigated similar sulfonamide compounds for their antimicrobial activity against various pathogens, showing promising results in vitro. |
| Atobe et al. (2013) | Explored pyrazole derivatives with similar structures that exhibited selective EP1 receptor antagonism, suggesting potential therapeutic roles in pain management. |
| Gajanan Khanage et al. (2013) | Reported on the analgesic activity of pyrazole-based compounds, indicating that modifications in structure can enhance biological efficacy. |
Q & A
Q. Advanced
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs .
- Kinetic Analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS) .
How can solubility and stability under physiological conditions be determined?
Q. Advanced
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Stability :
- Thermal : TGA/DSC to assess decomposition temperatures (>200°C typical) .
- Hydrolytic : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
What strategies evaluate in vitro and in vivo toxicity?
Q. Advanced
- In Vitro :
- Cytotoxicity: MTT assay in primary hepatocytes (IC₅₀ > 50 µM desirable) .
- Genotoxicity: Ames test for mutagenicity .
- In Vivo :
- Acute toxicity: OECD Guideline 423 in rodent models .
- Pharmacokinetics: Plasma half-life (t½) and clearance via LC-MS/MS .
Which computational methods predict target interactions?
Q. Advanced
- Docking : AutoDock Vina to screen against protein databases (e.g., PDB ID 4XYZ) .
- QSAR Models : Train on datasets with >100 analogs to predict ADMET properties .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
